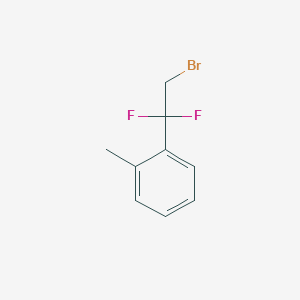
1-(2-Bromo-1,1-difluoroethyl)-2-methylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Bromo-1,1-difluoroethyl)-2-methylbenzene is an organic compound with the molecular formula C9H8BrF2 It is a derivative of benzene, where the benzene ring is substituted with a bromo-difluoroethyl group and a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-1,1-difluoroethyl)-2-methylbenzene typically involves the bromination and fluorination of an appropriate precursor. One common method is the reaction of 2-methylbenzene (toluene) with bromine and a fluorinating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing advanced chemical reactors and separation techniques to ensure high purity and yield. The specific conditions, such as temperature, pressure, and reaction time, are optimized to achieve efficient production.
化学反応の分析
Types of Reactions
1-(2-Bromo-1,1-difluoroethyl)-2-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as hydroxide or amine groups.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The bromo group can be reduced to form the corresponding difluoroethyl derivative.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution: Formation of 1-(2-hydroxy-1,1-difluoroethyl)-2-methylbenzene or 1-(2-amino-1,1-difluoroethyl)-2-methylbenzene.
Oxidation: Formation of 1-(2-bromo-1,1-difluoroethyl)-2-carboxybenzene or 1-(2-bromo-1,1-difluoroethyl)-2-formylbenzene.
Reduction: Formation of 1-(2-difluoroethyl)-2-methylbenzene.
科学的研究の応用
1-(2-Bromo-1,1-difluoroethyl)-2-methylbenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-(2-Bromo-1,1-difluoroethyl)-2-methylbenzene involves its interaction with specific molecular targets. The bromo and difluoroethyl groups can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with enzymes, receptors, or other biomolecules, modulating their activity and leading to specific biological effects.
類似化合物との比較
Similar Compounds
- 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene
- 1-(2-Bromo-1,1-difluoroethyl)-2-chlorobenzene
- 1-(2-Bromo-1,1-difluoroethyl)-2-nitrobenzene
Uniqueness
1-(2-Bromo-1,1-difluoroethyl)-2-methylbenzene is unique due to the presence of both bromo and difluoroethyl groups, which impart distinct chemical reactivity and properties
特性
分子式 |
C9H9BrF2 |
|---|---|
分子量 |
235.07 g/mol |
IUPAC名 |
1-(2-bromo-1,1-difluoroethyl)-2-methylbenzene |
InChI |
InChI=1S/C9H9BrF2/c1-7-4-2-3-5-8(7)9(11,12)6-10/h2-5H,6H2,1H3 |
InChIキー |
OCAXAJYBQOXSHO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1C(CBr)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




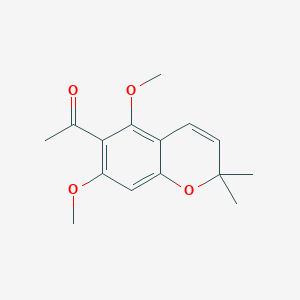

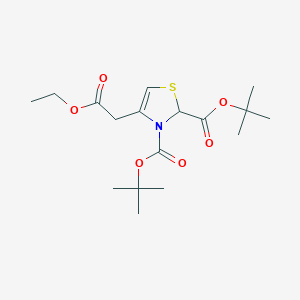
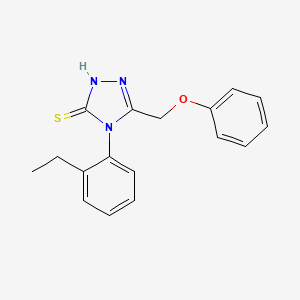
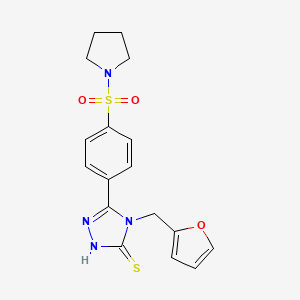
![6-Fluoro-2,3,4,9-tetrahydro-2,4,9,10-tetraazacyclohepta[def]fluoren-8(1H)-one](/img/structure/B11766030.png)
![1,6-Diphenyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B11766031.png)
![8-Methyl-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine](/img/structure/B11766034.png)
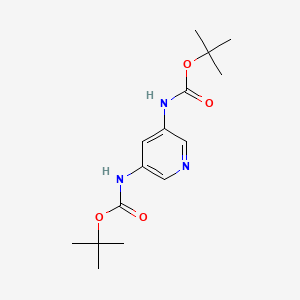
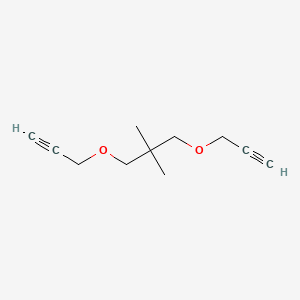

![Exo-8-oxabicyclo[3.2.1]octane-3-acetic acid](/img/structure/B11766070.png)
